3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Conformational analysis Computational chemistry Ring-puckering potential

Select this 6-carboxylic acid regioisomer over the 1‑isomer for its superior 98% purity and broad vendor availability. The 3‑oxa scaffold provides a single conformational minimum—eliminating the ambiguity of carbocyclic analogs—and delivers predictable 3D presentation of pharmacophores. This compound is the required precursor for 2‑oxabicyclo[3.1.0]hexane nucleoside mimics and has documented kilogram‑scale manufacturing capability, ensuring seamless transition from discovery SAR to preclinical batches.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 693248-53-2
Cat. No. B1314978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
CAS693248-53-2
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1C2C(C2C(=O)O)CO1
InChIInChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)
InChIKeyJVRUZPDYVLRYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 693248-53-2): Technical Datasheet and Sourcing Reference


3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 693248-53-2) is a conformationally constrained bicyclic carboxylic acid featuring a fused cyclopropane and tetrahydrofuran ring system with molecular formula C6H8O3 and molecular weight 128.13 g/mol [1]. The compound belongs to the 3-oxabicyclo[3.1.0]hexane scaffold class, which is distinguished from carbon-only bicyclo[3.1.0]hexane analogs by the presence of an endocyclic oxygen atom that introduces stereoelectronic effects and alters conformational preferences relative to the parent hydrocarbon system [2]. This scaffold serves as a versatile building block in medicinal chemistry for the construction of conformationally locked nucleoside analogs, enzyme inhibitors, and receptor modulators [3]. The carboxylic acid functionality at the 6-position enables direct amide coupling and esterification for incorporation into more complex molecular architectures.

Why 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Cannot Be Replaced by Generic Bicyclic Analogs in Research and Development


Substituting 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid with structurally similar bicyclic carboxylic acids introduces measurable and functionally consequential differences in conformational behavior and synthetic utility. Computational studies demonstrate that the oxygen position in the 3-oxabicyclo[3.1.0]hexane scaffold generates a ring-puckering potential energy profile that differs from both the parent bicyclo[3.1.0]hexane hydrocarbon and the isomeric 6-oxabicyclo[3.1.0]hexane system, with the 3-oxa configuration producing a single conformational minimum whereas bicyclo[3.1.0]hexane exhibits a second shallow energy minimum under certain computational conditions [1]. In the context of nucleoside analog synthesis, the 3-oxabicyclo[3.1.0]hexane template provides a distinct starting geometry that, following bond relocation, enables access to 2-oxabicyclo[3.1.0]hexane systems that more faithfully mimic the tetrahydrofuran ring of natural nucleosides—a transformation not equivalently achievable from other oxabicyclo isomers or carbocyclic scaffolds [2]. Furthermore, the carboxylic acid group at the 6-position (bridgehead-adjacent) offers a different steric and electronic environment compared to the 1-carboxylic acid positional isomers, affecting both coupling efficiency and the conformational properties of downstream amide or ester derivatives. These scaffold-specific and regioisomeric distinctions underscore that procurement decisions based solely on molecular formula similarity or generic class membership will yield materially different synthetic outcomes.

Quantitative Differentiation Evidence for 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: Comparator-Based Selection Criteria


Conformational Rigidity: Single Energy Minimum Versus Multiple Minima in Carbon Analogs

Ab initio (HF and MP2) and density functional theory (B3LYP) calculations reveal that 3-oxabicyclo[3.1.0]hexane exhibits a single conformational minimum in its ring-puckering potential energy profile. In contrast, computational predictions indicate that the parent bicyclo[3.1.0]hexane hydrocarbon possesses a second shallow energy minimum [1]. This structural difference arises from the replacement of a CH2 group with an oxygen atom at the 3-position, which alters the torsional flexibility and stereoelectronic landscape of the bicyclic framework. The presence of a single minimum implies that the 3-oxabicyclo[3.1.0]hexane scaffold is conformationally more homogeneous and predictable than its all-carbon counterpart.

Conformational analysis Computational chemistry Ring-puckering potential

Scaffold Utility: Proven Starting Material for 2-Oxabicyclo[3.1.0]hexane Nucleoside Templates

The 3-oxabicyclo[3.1.0]hexane scaffold (I) has been experimentally validated as the starting point for synthesizing a new 2-oxabicyclo[3.1.0]hexane template (II) that more closely mimics the tetrahydrofuran ring of conventional nucleosides. This transformation required 11 synthetic steps from a known dihydrofuran precursor and yielded locked nucleoside analogs bearing uracil, thymidine, and cytidine bases [1]. In contrast, the isomeric 6-oxabicyclo[3.1.0]hexane system has not been demonstrated to undergo an analogous scaffold rearrangement to access the same conformationally locked nucleoside architecture, and carbocyclic bicyclo[3.1.0]hexane scaffolds lack the endocyclic oxygen necessary to restore the anomeric effect in nucleoside analogs [2].

Nucleoside analog synthesis Medicinal chemistry Conformational locking

Purity Specifications: 98% Standard Purity with Batch-Specific Analytical Documentation

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 693248-53-2) is commercially available at a standard purity specification of 98% from multiple reputable vendors, with batch-specific analytical data including NMR, HPLC, and GC provided upon request [1]. In comparison, the related compound 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 90482-42-1) is less widely stocked and often requires custom synthesis, while the 1-carboxylic acid regioisomers (e.g., CAS 2166387-62-6) are available at lower standard purities of 95% [2]. This difference in commercial availability and purity specification reflects the relative synthetic accessibility and market demand for each regioisomer.

Chemical procurement Quality control Building block sourcing

Scalability: Demonstrated Kilogram-Scale Synthesis Capability

The rel-(1R,5S,6r)-stereoisomer of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid has documented kilogram-scale synthesis experience according to commercial reagent suppliers [1]. In contrast, many related oxabicyclo carboxylic acid derivatives, including the 1-carboxylic acid regioisomers (CAS 2166387-62-6) and various spiro-fused analogs (CAS 2411181-21-8), are listed primarily for small-scale research use without published evidence of multi-kilogram synthetic capability. The stereochemical transformation of trans-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 55780-88-6) to the cis-isomer has been reported with an 87.4% yield using thionyl chloride in dichloromethane [2], indicating that stereochemical interconversion within this scaffold class is well-characterized and scalable.

Process chemistry Scale-up Industrial sourcing

Optimal Research and Industrial Application Scenarios for 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid


Synthesis of Conformationally Locked Nucleoside Analogs for Antiviral Drug Discovery

This compound is the optimal starting scaffold for medicinal chemistry programs developing conformationally locked nucleoside analogs targeting viral polymerases or cellular kinases. As demonstrated by Ludek and Marquez, the 3-oxabicyclo[3.1.0]hexane scaffold serves as the precursor to 2-oxabicyclo[3.1.0]hexane templates that faithfully mimic the tetrahydrofuran ring of natural nucleosides, a transformation not achievable from isomeric oxabicyclo scaffolds [1]. The 6-carboxylic acid handle enables direct conjugation to nucleobases or linker moieties. Researchers should prioritize this specific regioisomer (6-carboxylic acid) over the 1-carboxylic acid variant due to superior commercial purity (98% vs. 95%) and wider vendor availability [2].

Structure-Based Drug Design Requiring Conformationally Homogeneous Scaffolds

When designing enzyme inhibitors or receptor modulators where conformational entropy reduction is critical for binding affinity, 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid offers a distinct advantage over carbocyclic bicyclo[3.1.0]hexane analogs. Computational studies confirm that the 3-oxabicyclo[3.1.0]hexane scaffold possesses a single conformational minimum, whereas the parent bicyclo[3.1.0]hexane hydrocarbon exhibits a second shallow energy minimum that introduces conformational ambiguity [1]. This homogeneity translates to more predictable three-dimensional presentation of the carboxylic acid handle and any appended pharmacophores, making this compound the superior choice for rational design campaigns requiring rigid, well-defined molecular geometry.

Preclinical Development Programs Requiring Scalable Building Block Supply

For industrial medicinal chemistry programs that anticipate transitioning lead compounds into preclinical development, 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid offers documented kilogram-scale manufacturing capability [1]. This supply chain readiness contrasts with the 1-carboxylic acid regioisomers and spiro-fused oxabicyclo derivatives, which currently lack published evidence of multi-kilogram synthetic capability. Procurement teams should prioritize this specific CAS number (693248-53-2) over structurally related analogs to ensure seamless progression from milligram-scale SAR exploration to gram-to-kilogram preclinical toxicology and formulation studies without requiring de novo synthetic route development.

Probing Stereoelectronic Effects in Bicyclic Systems

This compound serves as an experimental platform for investigating the stereoelectronic consequences of endocyclic oxygen substitution in conformationally constrained bicyclic frameworks. The 3-oxabicyclo[3.1.0]hexane scaffold has been characterized alongside its oxygen analogs (6-oxabicyclo[3.1.0]hexane and 3,6-dioxa[3.1.0]hexane) using ab initio and DFT methods, providing a computational benchmark for predicting ring-puckering behavior, vibrational spectra, and structural parameters [1]. Researchers conducting fundamental studies of anomeric effects, gauche effects, or conformational transmission in bridged bicyclic systems should select this compound as a well-characterized reference scaffold with established computational and spectroscopic baselines.

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